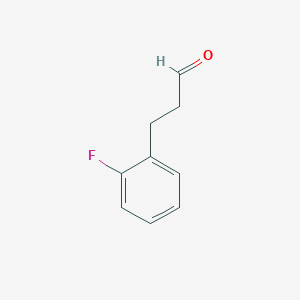

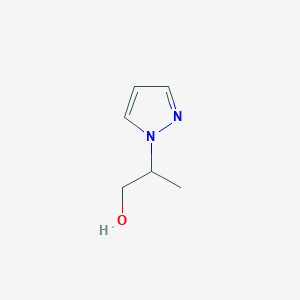

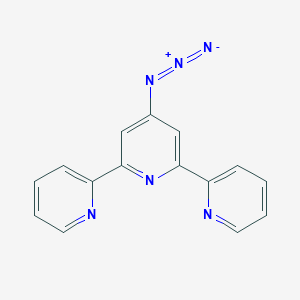

![molecular formula C11H9Cl2NO2 B063605 [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol CAS No. 175204-38-3](/img/structure/B63605.png)

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol

Vue d'ensemble

Description

"[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol" is a compound with potential interest in various chemical and pharmaceutical research areas. The dichlorophenyl and oxazolyl functional groups suggest a molecule with unique physical and chemical properties, useful for diverse applications.

Synthesis Analysis

The synthesis of compounds related to "[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol" often involves multiple steps including condensation, chlorination, and esterification reactions. Specific methods may vary based on the desired derivatives and functional groups involved in the reaction (Yan Shuang-hu, 2014).

Molecular Structure Analysis

Molecular structure characterization is typically achieved through techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography. These methods help in determining the compound's conformation, crystal packing, and molecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).

Chemical Reactions and Properties

The chemical behavior of "[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol" and its derivatives can involve various reactions, including but not limited to, Grignard reactions, condensation, and rearrangements. These reactions can significantly alter the molecule's functional groups, potentially leading to varied biological or chemical activities (Biljana Peric Simov et al., 2005).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure. Properties like melting point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments. These characteristics are often investigated through crystallography and solubility studies in various solvents (Jia Hao Goh et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for chemical modifications, are vital for the development of pharmaceuticals and materials. Studies often focus on the compound's interactions with biological molecules or its behavior under catalytic conditions (S. Svelle et al., 2006).

Applications De Recherche Scientifique

Anticancer and Antimicrobial Agents : Compounds incorporating the oxazole moiety have shown promising results as anticancer and antimicrobial agents. A study synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine entities. These compounds exhibited significant anticancer activity against a panel of 60 cancer cell lines and demonstrated in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Nonlinear Optical Properties : Another research focused on the synthesis of novel oxazole derivatives to study their third-order nonlinear optical properties. These compounds showed excellent optical limiting behavior, making them potential candidates for applications in optical materials (Murthy et al., 2013).

Corrosion Inhibition : Oxazole derivatives have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium. The studies revealed that these compounds significantly reduce the corrosion rate, demonstrating their potential as effective corrosion inhibitors (Rahmani et al., 2018).

Antibacterial Study : Novel heterocyclic compounds containing the oxazole fragment have been synthesized and shown good antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

Photophysical Studies : Studies have also been conducted on the photophysical and thermal behavior of oxazole derivatives, exploring their applications in the field of photochemistry and materials science (Gollnick & Koegler, 1988).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-4,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHHKMQOVBJACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381832 | |

| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

CAS RN |

175204-38-3 | |

| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

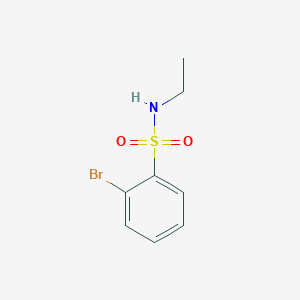

![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)

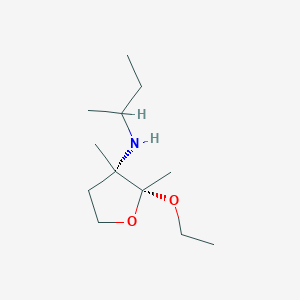

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)